An In-depth Technical Guide to the Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
An In-depth Technical Guide to the Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a proposed synthetic route for 11-Dodecyn-4-one, 1-(acetyloxy)-, a novel compound with potential applications in scientific research and drug development. The synthesis is designed as a multi-step process involving the strategic formation of a C-C bond, selective protection and deprotection of functional groups, oxidation, and final acetylation.
Proposed Synthetic Pathway
The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be achieved through a four-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.
Caption: Proposed four-step synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis.
Step 1: Alkylation of 3-Butyn-1-ol with 1-(tert-butyldimethylsilyloxy)-8-bromooctane
This initial step involves the formation of the carbon skeleton through the alkylation of a terminal alkyne.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 3-butyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise to the solution, ensuring the temperature does not exceed -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 1 hour.
-
In a separate flask, dissolve 1-(tert-butyldimethylsilyloxy)-8-bromooctane (1.2 eq) in anhydrous THF.
-
Add the solution of the alkyl bromide dropwise to the lithium acetylide suspension at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol.
Step 2: Deprotection of the Silyl Ether
The tert-butyldimethylsilyl (TBDMS) protecting group is selectively removed to liberate the primary alcohol.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield dodec-3-yne-1,12-diol.
Step 3: Oxidation of the Secondary Alcohol to a Ketone
A selective oxidation of the secondary alcohol at the C-4 position is performed using Dess-Martin periodinane (DMP).[1][2][3][4] This reagent is known for its mildness and high chemoselectivity, making it suitable for substrates with multiple functional groups.[1][3]
Reaction Scheme:
Detailed Protocol:
-
Dissolve dodec-3-yne-1,12-diol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portionwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-hydroxydodec-11-yn-4-one.
Step 4: Acetylation of the Primary Alcohol
The final step is the acetylation of the primary alcohol to yield the target compound.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 1-hydroxydodec-11-yn-4-one (1.0 eq) in anhydrous pyridine in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 11-Dodecyn-4-one, 1-(acetyloxy)-.
Quantitative Data Summary
As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not yet available. The following table provides a template for recording such data upon execution of the synthesis.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol | C₂₀H₄₀O₂Si | 352.62 | - | - | - |
| 2 | Dodec-3-yne-1,12-diol | C₁₂H₂₂O₂ | 198.30 | - | - | - |
| 3 | 1-Hydroxydodec-11-yn-4-one | C₁₂H₂₀O₂ | 196.29 | - | - | - |
| 4 | 11-Dodecyn-4-one, 1-(acetyloxy)- | C₁₄H₂₂O₃ | 238.32 | - | - | - |
Logical Relationships in the Synthetic Design
The synthetic strategy relies on a series of logical choices to achieve the target molecule efficiently and with high selectivity.
Caption: Key logical considerations in the synthetic route.
